molecular formula C10H10F3NO5S B6632620 (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

Cat. No. B6632620
M. Wt: 313.25 g/mol
InChI Key: DSHRHOXVRLVBLG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid, also known as TFMPA, is a sulfonamide derivative that is widely used in scientific research. It has been found to be effective in inhibiting certain ion channels, which makes it useful in a variety of applications.

Mechanism of Action

(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid inhibits ASIC and TRPV1 channels by binding to a specific site on the channels. This binding prevents the channels from opening in response to their respective stimuli, such as acid or heat. The exact mechanism of how (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid binds to these channels is still under investigation, but it is believed to involve interactions with specific amino acid residues on the channel protein.
Biochemical and Physiological Effects:
(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has been shown to have a variety of biochemical and physiological effects in different systems. For example, it has been found to reduce pain sensation in animal models of inflammatory pain and neuropathic pain. It has also been shown to affect taste perception in rodents, suggesting a potential role in the regulation of food intake. In addition, (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid has been found to regulate acid-base homeostasis in the kidney, which may have implications for the treatment of acid-base disorders.

Advantages and Limitations for Lab Experiments

One advantage of (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is its specificity for ASIC and TRPV1 channels, which allows for selective inhibition of these channels without affecting other ion channels. This specificity makes (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid a valuable tool for studying the physiological and pathological roles of these channels. However, one limitation of (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is its relatively low potency compared to other ASIC and TRPV1 inhibitors. This may limit its usefulness in certain experiments where high potency is required.

Future Directions

There are several future directions for research on (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid. One area of interest is the development of more potent and selective inhibitors of ASIC and TRPV1 channels. Another area of interest is the investigation of the role of these channels in different physiological and pathological processes, such as pain, taste perception, and acid-base homeostasis. Finally, the potential therapeutic applications of (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid in the treatment of pain and acid-base disorders should be further explored.

Synthesis Methods

(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can be synthesized by reacting 4-trifluoromethylbenzenesulfonyl chloride with (S)-2-amino-3-hydroxypropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid.

Scientific Research Applications

(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid is commonly used in scientific research as an inhibitor of certain ion channels, including the acid-sensing ion channel (ASIC) and the transient receptor potential vanilloid 1 (TRPV1) channel. These channels are involved in a variety of physiological processes, including pain sensation, taste perception, and acid-base homeostasis. By inhibiting these channels, (2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid can be used to study the physiological and pathological roles of these channels in different systems.

properties

IUPAC Name

(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO5S/c11-10(12,13)6-1-3-7(4-2-6)20(18,19)14-5-8(15)9(16)17/h1-4,8,14-15H,5H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHRHOXVRLVBLG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxy-3-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid

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